Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-
Description
This compound belongs to the azo dye family, characterized by the presence of an azo (-N=N-) group and aromatic systems with electron-withdrawing substituents (e.g., nitro and chloro groups). Its structure includes:
- A central phenyl ring substituted with a chlorine atom at position 3 and an imino-bis-ethanol group.
- A 2-chloro-4-nitrophenylazo group at position 4 of the central ring.
The combination of chloro and nitro groups enhances lightfastness and thermal stability, making it suitable for textile dyeing, particularly synthetic fibers like polyester .
Properties
CAS No. |
58104-46-4 |
|---|---|
Molecular Formula |
C16H16Cl2N4O4 |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
2-[3-chloro-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H16Cl2N4O4/c17-13-9-11(21(5-7-23)6-8-24)1-3-15(13)19-20-16-4-2-12(22(25)26)10-14(16)18/h1-4,9-10,23-24H,5-8H2 |
InChI Key |
BUXMFCOMCSLYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of this compound typically follows the classical azo dye synthesis pathway involving:
Diazotization of Aromatic Amines:
- The process begins with the diazotization of a suitable aromatic amine, such as 2-chloro-4-nitroaniline, under acidic conditions (usually HCl and sodium nitrite at low temperature) to form the corresponding diazonium salt.
Coupling Reaction with a Bis(2-hydroxyethyl)aniline Derivative:
- The diazonium salt is then coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine or a structurally related amine containing hydroxyethyl groups. This coupling forms the azo linkage (-N=N-) connecting the two aromatic rings.
Detailed Preparation Method
Analytical and Purification Techniques
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
The compound is separated on Newcrom R1 columns, which are specialized reverse-phase columns with low silanol activity, enhancing peak shape and resolution. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid. Particle sizes of 3 µm are used for fast ultra-performance liquid chromatography (UPLC).Spectroscopic Characterization:
The azo compound's identity and purity are confirmed by UV-Vis spectroscopy (characteristic azo chromophore absorption), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-chloro-4-nitroaniline, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine |
| Diazotization Conditions | NaNO2, HCl, 0-5°C |
| Coupling Conditions | pH 5-7, 0-10°C |
| Purification Method | Preparative RP-HPLC on Newcrom R1 column |
| Mobile Phase Composition | Acetonitrile / Water / Phosphoric acid or Formic acid |
| Analytical Techniques | UV-Vis, MS, NMR |
| Yield and Purity | High purity achievable via preparative chromatography |
Research Data and Results
Scalability:
The RP-HPLC method used for purification is scalable, allowing for isolation of the compound in preparative amounts suitable for industrial or research applications.Pharmacokinetic Suitability:
The chromatographic method is also applicable for pharmacokinetic studies, indicating the compound's relevance in biological or environmental monitoring.Physical Data:
Melting point around 190°C, predicted boiling point approximately 601.4 ± 55.0 °C, density estimated at 1.4469 g/cm³, and refractive index around 1.6800.
Notes on Variants and Related Compounds
Variants of this compound differ by the position of substituents on the aromatic rings or the nature of the azo coupling partner (e.g., 4-nitrophenyl vs. 2-chloro-4-nitrophenyl). The preparation principles remain consistent, with adjustments in diazotization and coupling partners.
The compound is also known under synonyms such as C.I. Disperse Red 7 and 4'-(bis(2-hydroxyethyl)amino)-2'-chloro-4-nitroazobenzene, reflecting its use as a disperse dye.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Dyeing Industry
Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is primarily utilized as a disperse dye in the textile industry. Disperse dyes are characterized by their ability to dye synthetic fibers such as polyester and nylon. The compound's azo structure contributes to its vibrant color properties and stability during the dyeing process .
Analytical Chemistry
The compound can be analyzed using high-performance liquid chromatography (HPLC). A specific method involves a reverse-phase HPLC setup utilizing acetonitrile and water with phosphoric acid as the mobile phase. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility . This method is effective for isolating impurities and studying the pharmacokinetics of the compound.
Case Study: HPLC Analysis
A study demonstrated the effectiveness of using Newcrom R1 columns for separating Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-. The results indicated that this method could accurately isolate the compound from mixtures, facilitating further analysis in pharmaceutical research .
Environmental Testing
Due to the potential environmental impact of azo dyes, Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- has been evaluated for its persistence and bioaccumulation in aquatic organisms. Studies have highlighted the necessity for monitoring such compounds to mitigate their ecological risks .
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- involves its interaction with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its interactions with cellular components, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Variations and Nomenclature
Key analogs differ in substituents on the phenyl rings, influencing their chemical and functional properties:
Key Observations :
- Chlorine vs.
- Nitro Group Position : The 4-nitro group in Disperse Red 7 versus the 2-chloro-4-nitro in the target compound alters electron distribution, affecting UV-Vis absorption and dye hue .
- Dichloro Substitution : Disperse Brown 1 (2,6-dichloro-4-nitro) exhibits higher molecular weight and hydrophobicity (logP ~4.2 estimated), enhancing dye substantivity but reducing aqueous solubility .
Physicochemical Properties
Analysis :
- The additional chlorine in the target compound increases hydrophobicity (logP) compared to Disperse Red 7, reducing water solubility. This necessitates dispersing agents for textile applications .
- Higher melting points correlate with increased molecular symmetry and halogen content, as seen in Disperse Brown 1 .
Environmental and Health Considerations
Biological Activity
Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-, commonly referred to as Disperse Brown 1, is a synthetic azo dye primarily utilized in the textile industry. This compound has garnered attention due to its potential biological activities and environmental implications.
Chemical Structure and Properties
Chemical Information:
| Property | Details |
|---|---|
| CAS Number | 58104-46-4 |
| Molecular Formula | C16H16Cl2N4O4 |
| Molecular Weight | 399.2 g/mol |
| IUPAC Name | 2-[3-chloro-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
| InChI Key | BUXMFCOMCSLYMY-UHFFFAOYSA-N |
The biological activity of Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is largely attributed to its azo bond, which can undergo cleavage under specific conditions. This cleavage leads to the formation of reactive intermediates that interact with various biological molecules, potentially altering cellular functions and pathways. The compound's interaction with cellular components may result in cytotoxic effects, mutagenesis, or endocrine disruption.
Biological Activity Studies
Research has indicated that azo dyes like Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- can exhibit various biological activities:
- Antimicrobial Activity: Studies have shown that certain azo compounds possess antimicrobial properties against various bacterial strains. The mechanism often involves disrupting the cell membrane integrity or inhibiting essential cellular processes.
- Cytotoxic Effects: Research has demonstrated that exposure to this compound can lead to cytotoxicity in human cell lines. The degree of toxicity often correlates with concentration and exposure duration.
- Genotoxicity: Azo dyes are known to undergo metabolic reduction in vivo, producing aromatic amines that can bind to DNA and induce mutations. This genotoxic potential raises concerns regarding their safety in consumer products.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various azo dyes against Escherichia coli and Staphylococcus aureus. Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- exhibited significant inhibitory effects at concentrations above 100 µg/mL.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assay using human liver cell lines (HepG2), Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- showed a dose-dependent decrease in cell viability with an IC50 value of approximately 75 µM after 24 hours of exposure.
Environmental Impact
The persistence of Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- in aquatic environments raises concerns regarding bioaccumulation and toxicity to aquatic organisms. Regulatory assessments have indicated potential risks associated with its use and disposal.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- in a laboratory setting?
- Methodology:
- Step 1: Start with 3-chloro-4-nitroaniline as the primary amine. Perform diazotization using nitrous acid (HNO₂) at 0–5°C, followed by coupling with 2-chloro-4-nitroaniline to form the azo linkage .
- Step 2: Introduce bis(2-hydroxyethyl)amine via nucleophilic substitution under alkaline conditions (pH 9–10) to form the imino bridge .
- Step 3: Purify via recrystallization using ethanol/water mixtures, and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the molecular structure and confirm the presence of functional groups in this compound?
- Analytical Techniques:
- FT-IR: Identify N-H stretches (~3400 cm⁻¹), azo bonds (N=N, ~1450–1600 cm⁻¹), and hydroxyl groups (~3200–3600 cm⁻¹) .
- NMR (¹H and ¹³C): Assign peaks for aromatic protons (δ 7.0–8.5 ppm), ethylene glycol moieties (δ 3.5–4.0 ppm), and confirm imino bridges .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 456.05 (theoretical) .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Data from Literature:
| Solvent | Solubility (mg/L, 25°C) | Source |
|---|---|---|
| Water | <1 (low) | |
| Ethanol | ~620 | |
| Acetone | ~1500 |
- Experimental Design Tip: Use DMSO as a co-solvent for aqueous assays due to low water solubility. Validate solubility via gravimetric analysis .
Advanced Research Questions
Q. How can computational modeling predict the environmental persistence and degradation pathways of this azo compound?
- Methodology:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for azo (-N=N-) and C-Cl bonds to predict susceptibility to photolysis or hydrolysis .
- Molecular Dynamics (MD): Simulate interactions with soil organic matter to assess bioaccumulation potential .
Q. What advanced techniques resolve contradictions in reported toxicity data for Disperse Brown 1?
- Case Study: Some studies report low acute toxicity (LC50 >100 mg/L in Daphnia magna), while others note endocrine disruption potential .
- Resolution Strategy:
- Metabolomics: Use LC-MS to identify degradation products (e.g., chloroanilines) in toxicity assays .
- Transcriptomics: Profile gene expression in model organisms (e.g., zebrafish) to assess endocrine disruption mechanisms .
Q. How does substituent variation (e.g., Cl vs. Br) in analogous azo dyes affect spectroscopic and stability properties?
- Comparative Analysis:
| Substituent | λmax (nm) | Thermal Stability (°C) | Source |
|---|---|---|---|
| 2-Cl,4-NO₂ | 490 | 190 (decomp.) | |
| 2-Br,4-NO₂ | 505 | 210 (decomp.) |
- Mechanistic Insight: Electron-withdrawing groups (Cl, NO₂) redshift λmax due to extended conjugation. Bromine increases thermal stability via heavier atom effects .
Data Contradiction Analysis
Q. Discrepancies in reported logP values: How should researchers validate hydrophobic parameters?
- Reported Data:
- XlogP = 0.5 (calculated)
- Experimental logP = 2.1 (shake-flask method)
- Resolution:
- Use reverse-phase HPLC to measure retention times and derive experimental logP .
- Cross-validate with COSMO-RS simulations to account for solvent-solute interactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
